molecular formula C19H16N2O4S B3012313 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol CAS No. 871307-65-2

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol

Cat. No.: B3012313
CAS No.: 871307-65-2
M. Wt: 368.41
InChI Key: VDJOVIVXYORPFZ-UHFFFAOYSA-N
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Description

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is a complex organic compound that features a combination of furan, thiophene, pyrazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the furan and thiophene groups through various coupling reactions. The final step often involves the methoxylation of the phenol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol and thiophene groups can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative enzymes. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like tioconazole and dorzolamide, which also contain the thiophene nucleus.

    Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid.

    Pyrazole derivatives: Compounds like celecoxib and rimonabant.

Uniqueness

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is unique due to its combination of multiple heterocyclic moieties, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-15-6-2-5-12(18(15)22)14-11-13(17-8-4-10-26-17)20-21(14)19(23)16-7-3-9-25-16/h2-10,14,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJOVIVXYORPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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